molecular formula C20H20N4O5S B2560715 1-acetyl-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide CAS No. 946212-80-2

1-acetyl-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide

Cat. No.: B2560715
CAS No.: 946212-80-2
M. Wt: 428.46
InChI Key: PXXLPKSUGMJMKQ-UHFFFAOYSA-N
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Description

1-Acetyl-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide is a synthetic hybrid molecule designed for advanced medicinal chemistry and drug discovery research. Its structure incorporates two pharmaceutically significant cores: an indoline-5-sulfonamide and a pyridazinone moiety. Indoline-5-sulfonamide derivatives have been identified as effective inhibitors of cancer-associated carbonic anhydrase (CA) isoforms, such as CA IX and CA XII . The overexpression of these enzymes promotes tumor acidosis and is linked to aggressive cancer phenotypes and multidrug resistance; inhibitors of these targets can reverse chemoresistance to agents like doxorubicin . Concurrently, the pyridazinone heterocycle is a privileged scaffold in drug discovery, with derivatives reported to exhibit a wide spectrum of biological activities, including anticancer and anti-inflammatory properties . This compound is intended for research purposes only, specifically for investigating the therapeutic potential of dual-pharmacophore molecules, exploring enzyme inhibition mechanisms, and studying the effects on cancer cell proliferation, particularly in hypoxic tumor environments. It is supplied for in vitro laboratory studies and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

1-acetyl-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S/c1-14(25)23-10-8-15-13-16(4-6-18(15)23)30(27,28)21-9-11-24-20(26)7-5-17(22-24)19-3-2-12-29-19/h2-7,12-13,21H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXLPKSUGMJMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-acetyl-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide is a compound of interest due to its structural features that suggest potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, inhibition of carbonic anhydrases, and other pharmacological effects.

Chemical Structure and Properties

The compound's molecular formula is C22H21FN4O4SC_{22}H_{21}FN_{4}O_{4}S with a molecular weight of 456.5 g/mol. The structure includes an indoline core, a sulfonamide group, and a pyridazinone derivative featuring a furan moiety, which collectively contribute to its biological activity.

Property Value
Molecular FormulaC22H21FN4O4S
Molecular Weight456.5 g/mol
CAS Number921832-50-0

Anticancer Properties

Recent studies have highlighted the potential of indoline-5-sulfonamides in cancer therapy. Research indicates that compounds with similar structures exhibit significant inhibitory activity against carbonic anhydrases (CAs), particularly CA IX and CA XII, which are associated with tumor growth and progression.

  • Inhibition of Carbonic Anhydrases :
    • The compound has been shown to inhibit CA IX with an inhibition constant (KIK_I) as low as 132.8 nM, indicating strong binding affinity. This property is crucial as CA IX is often overexpressed in hypoxic tumor environments.
    • In vitro studies demonstrate that the compound suppresses the growth of MCF7 breast cancer cells at concentrations around 12.9 µM under hypoxic conditions, showcasing its potential as a therapeutic agent against hypoxia-induced resistance in tumors .
  • Mechanism of Action :
    • The mechanism involves not only the inhibition of enzymatic activity but also a reduction in hypoxia-induced CA IX expression. This dual action may enhance the efficacy of existing chemotherapeutic agents by overcoming resistance mechanisms .

Other Pharmacological Activities

The compound's unique structure suggests additional biological activities:

Study on Antiproliferative Activity

A comprehensive study evaluated various indoline-5-sulfonamides for their antiproliferative effects on different cancer cell lines. The findings indicated that:

  • The most potent derivative showed significant activity against MCF7 cells under both normoxic and hypoxic conditions.
  • The structure of the acyl moiety significantly influences the compound's efficacy, suggesting that modifications could enhance activity further .

Comparative Analysis

A comparative analysis was conducted on various derivatives to understand their structure-activity relationships (SAR). Key observations included:

  • Indoline vs. Pyridazine Moieties : Indoline derivatives consistently outperformed simpler pyridazine-based compounds in terms of antiproliferative activity.
  • Substituent Effects : The presence of electron-withdrawing groups (like fluorine) in substituents improved binding affinity to target enzymes .

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of sulfonamide derivatives, including this compound, as antiviral agents. Research indicates that compounds with similar structures can exhibit antiviral activity against various viruses, including:

  • Coxsackievirus B
  • Human Parainfluenza Virus Type 3 (HPIV-3)

In a study, sulfonamide derivatives were synthesized and tested for their antiviral properties. The most promising compounds exhibited IC50 values (the concentration required to inhibit viral replication by 50%) in the range of 18.3 to 22.0 µM against enteroviruses .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that derivatives with furan and pyridazine structures can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The mechanism typically involves disrupting microtubule dynamics within cancer cells, leading to apoptosis.

Case Study: Antitumor Efficacy

A controlled study assessed the antitumor efficacy of this compound using xenograft models of breast cancer. Results showed a significant reduction in tumor size compared to control groups, supporting the hypothesis that this compound effectively inhibits tumor growth through its action on tubulin dynamics.

Compound NameActivity DescriptionIC50 (µM)Reference
Compound ATubulin polymerization inhibitor0.38
Compound BVascular disrupting agent1.1
Compound CSelective cytotoxicity against MCF-7 cells0.9

Antimicrobial Activity

This compound has also demonstrated notable antimicrobial properties. Preliminary studies suggest that it can exhibit activity against various bacterial strains, potentially through mechanisms involving membrane disruption or inhibition of nucleic acid synthesis.

Evaluation of Antimicrobial Effects

A study focused on evaluating the antimicrobial effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Structural Features Molecular Weight (g/mol) Pharmacological Activity Synthesis Method
Target Compound : 1-acetyl-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)indoline-5-sulfonamide Pyridazinone, furan-2-yl, acetylated indoline sulfonamide Not explicitly provided Hypothesized antimicrobial/kinase inhibition Likely involves nucleophilic substitution (e.g., ethyl linkage) and acetylation
Compound 5a : 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide Benzyloxy-substituted pyridazinone, benzenesulfonamide 290.02 (HRMS) Not specified Benzyl bromide + pyridazinone derivative via SN2 in DMF/K2CO3
Compound 6 : Difluoromethyl-tetrahydroindazolyl acetamide Isoindolinone, difluorophenyl, tetrafluoro-tetrahydroindazole Not provided Likely kinase/targeted therapy Suzuki coupling with boronate ester
Spiro-Indole Derivatives Spiro[indole-thiazolo-isoxazole], acetate phenyl Not provided Antimicrobial activity Heterocyclization with bromoethoxypthalimide

Key Differences and Implications

Core Heterocycles: The target compound uses a pyridazinone-furan system, which may enhance π-π stacking interactions in biological targets compared to the benzyloxy-pyridazinone in 5a . Compound 6 employs a fluorinated indazole-acetamide scaffold, likely improving metabolic stability and target affinity due to fluorine’s electronegativity .

Side Chain Modifications: The acetylated indoline sulfonamide in the target compound introduces a bulky, polar group that could influence solubility and binding kinetics.

Synthetic Complexity :

  • The target compound’s synthesis may follow a route similar to 5a (DMF/K2CO3-mediated alkylation) , but the acetylindoline sulfonamide side chain likely requires additional steps (e.g., acetylation of an indoline precursor).
  • Compound 6 ’s reliance on Suzuki coupling suggests higher synthetic complexity compared to the target’s straightforward alkylation.

Pharmacological and Physicochemical Insights

  • Solubility : The sulfonamide group in the target compound may improve water solubility relative to 5a ’s benzyloxy group, which is more lipophilic .
  • Bioactivity : While spiro-indole derivatives show antimicrobial activity , the target’s furan and sulfonamide groups suggest divergent mechanisms, possibly targeting bacterial enzymes (e.g., dihydropteroate synthase) or human kinases.
  • Stability : Fluorinated analogs like Compound 6 are likely more metabolically stable than the target compound, which lacks fluorine substituents.

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